Methyl 3-oxocyclohexanecarboxylate
Overview
Description
Methyl 3-oxocyclohexanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexane, featuring a ketone group at the third position and a carboxylate ester group at the first position. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Mode of Action
As a derivative of cyclohexanone, it may share some of the biological activities of its parent compound. Cyclohexanone and its derivatives are often used in organic synthesis, particularly in the production of nylon and other polymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxocyclohexanecarboxylate are currently unknown . In general, cyclohexanone and its derivatives can undergo various chemical reactions, including oxidation and reduction, which could potentially affect various biochemical pathways if these reactions occur in biological systems .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, and it’s soluble in water . These properties could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound . For instance, its storage temperature should be dry and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of methyl 3-oxocyclohex-1-ene-1-carboxylate. This process uses a palladium catalyst and hydrogen gas under elevated pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxocyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to methyl 3-hydroxycyclohexanecarboxylate using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 3-oxocyclohexanecarboxylic acid.
Reduction: Methyl 3-hydroxycyclohexanecarboxylate.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and esters.
Medicine: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and analgesic agents.
Industry: this compound is employed in the manufacture of fine chemicals and as a starting material for the production of agrochemicals
Comparison with Similar Compounds
Methyl 3-oxocyclohexanecarboxylate can be compared with other similar compounds such as:
Methyl 3-hydroxycyclohexanecarboxylate: This compound is a reduced form of this compound and has different reactivity and applications.
Methyl 3-oxocyclopentanecarboxylate: This compound has a similar structure but with a five-membered ring instead of a six-membered ring, leading to different chemical properties and reactivity.
Methyl 3-oxocycloheptanecarboxylate: This compound has a seven-membered ring, which affects its stability and reactivity compared to this compound
This compound is unique due to its specific ring size and functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
Record name | Methyl 3-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-83-9 | |
Record name | Methyl 3-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?
A1: Chiral molecules, like this compound, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of this compound [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].
Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of this compound?
A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral this compound and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []
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